molecular formula C19H14N2O3 B2963426 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-47-7

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2963426
CAS No.: 478063-47-7
M. Wt: 318.332
InChI Key: FIUTTWDMJKKZMN-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a synthetic small molecule featuring a furo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is supplied as a high-purity material strictly for research use in laboratory settings. The furo[2,3-d]pyrimidine structure is a subject of significant interest in anticancer research due to its resemblance to natural purine and pyrimidine bases, which allows it to interact with critical biological targets in cellular pathways . Structurally related compounds have been investigated as inhibitors of various kinase enzymes, such as serine/threonine-protein kinase Chk1, which plays a key role in DNA damage response and cell cycle regulation . The specific substitution pattern of this compound—with a 2-methoxyphenoxy group at the 4-position and a phenyl group at the 6-position—is designed to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific targets. Researchers value such derivatives for developing novel therapeutic agents, particularly in oncology . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUTTWDMJKKZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyphenol with 2-chloro-6-phenylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound through nucleophilic substitution followed by cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Scientific Research Applications of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine

This compound is a heterocyclic compound with a furan ring fused to a pyrimidine ring and phenyl and methoxyphenoxy substituents. It is of interest in scientific research due to its structural features and potential biological activities.

Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex heterocyclic compounds.

Biology

  • The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
  • Furo[2,3-d]pyrimidine derivatives are being explored for their potential as therapeutic agents in cancer therapy, particularly regarding their antiproliferative effects.
  • It can be used in metabolic and reaction kinetic studies .
  • It can be used in detection and imaging techniques .
  • It can be used to modulate and treat disorders mediated by PDE1 activity or dopaminergic signaling .
  • It can be used to treat neurological disorders, CNS disorders, dementia, neurodegenerative diseases, and trauma-dependent losses of function .
  • It can be used to treat stroke, including cognitive and motor deficits during stroke rehabilitation .
  • It facilitates neuroprotection and neurorecovery .
  • It enhances the efficiency of cognitive and motor training, including animal skill training protocols .
  • Thieno- and Furo[2,3-d]pyrimidine derivatives can be used as TRPC5 modulators for the treatment of neuropsychiatric disorders .
  • It can be used to treat peripheral disorders, including cardiovascular, renal, hematological, gastroenterological, liver, cancer, fertility, and metabolic disorders .

Medicine

  • Research is ongoing to explore its potential as a therapeutic agent in various diseases.
  • It can be used in radioactive therapies .

Industry

  • It can be used to develop new materials with specific properties, such as polymers and dyes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation

  • Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
  • Oxidation may yield hydroxylated derivatives.

Reduction

  • Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution

  • Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
  • Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., chloro) alter electronic distribution, impacting binding to targets like kinases .
  • Bulky substituents (e.g., piperazinyl) may enhance receptor selectivity but reduce solubility .

Core Heteroatom Impact: Furo[2,3-d]pyrimidine (oxygen) vs. thieno[2,3-d]pyrimidine (sulfur) influences lipophilicity and biological activity. Sulfur-containing analogs show stronger antimicrobial effects .

Knowledge Gaps: Limited data on the target compound’s solubility, melting point, or specific target interactions. Contradictions in activity profiles between structural analogs necessitate further comparative studies.

Biological Activity

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a compound belonging to the furo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The chemical structure of this compound includes a furo-pyrimidine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step organic reactions that enhance the compound's efficacy against various biological targets.

Antiproliferative Effects

Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications at the 4 and 6 positions of the pyrimidine ring can enhance cytotoxicity by improving interactions with cellular targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Table 1: Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15.6EGFR Inhibition
MCF-7 (Breast)12.3Induction of Apoptosis
HCT116 (Colon)20.5VEGFR-2 Inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of EGFR and VEGFR-2, blocking their activation and subsequent downstream signaling .

In vitro studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio, indicating a shift towards apoptosis in cancer cells. This apoptotic effect is crucial for its anticancer properties .

Structure-Activity Relationships (SAR)

The efficacy of furo[2,3-d]pyrimidine derivatives can be significantly influenced by their structural modifications. For example:

  • Substituents at the 4 and 6 positions : Variations in these positions can alter lipophilicity and binding affinity to target proteins.
  • Aromatic substitutions : The presence of electron-donating or withdrawing groups influences the overall activity by modulating electronic properties and steric hindrance.

Table 2: Structure-Activity Relationships

Substitution PositionSubstituent TypeEffect on Activity
4MethoxyIncreased potency
6PhenylEnhanced binding affinity
5AlkylReduced solubility

Case Studies

Several case studies highlight the effectiveness of furo[2,3-d]pyrimidine derivatives in preclinical models:

  • Case Study A : A derivative was tested on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations below 20 µM.
  • Case Study B : In MCF-7 breast cancer models, treatment resulted in increased apoptosis markers after 48 hours of exposure.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine, and what key parameters influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A validated approach includes:

  • Step 1: Formation of the pyrimidine core via cyclization of substituted cyanamide derivatives with β-keto esters under acidic conditions .
  • Step 2: Functionalization at the 4-position using nucleophilic aromatic substitution with 2-methoxyphenoxy groups, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Critical Parameters:
    • Catalyst Selection: Use of palladium catalysts for cross-coupling reactions to enhance regioselectivity .
    • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃) and furopyrimidine protons (δ 6.5–8.2 ppm for aromatic systems) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or substituent positioning, as demonstrated in related furopyrimidine structures .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in amber vials to prevent photodegradation .
    • Atmosphere: Argon or nitrogen gas to inhibit oxidation of the methoxyphenoxy group .
  • Handling Precautions:
    • Use gloveboxes for moisture-sensitive reactions (critical for pyrimidine ring stability) .
    • Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the biological activity of this furopyrimidine derivative?

Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal:

  • Position 6 (Phenyl Group): Electron-withdrawing substituents (e.g., -CF₃) enhance target binding affinity in kinase inhibition assays .
  • Position 4 (Methoxyphenoxy): Bulkier substituents reduce metabolic clearance but may decrease solubility .
  • Methodological Approach:
    • Synthesize analogs via parallel library synthesis .
    • Evaluate activity using in vitro enzyme inhibition assays (IC₅₀ values) and molecular docking simulations .

Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?

Methodological Answer:

  • Data Validation Steps:
    • Purity Reassessment: Confirm compound integrity via HPLC (≥98% purity; impurities can skew activity) .
    • Metabolite Screening: Use LC-MS to identify active metabolites that may explain unexpected in vivo results .
  • Computational Refinement:
    • Adjust force field parameters in docking software to account for solvent effects or flexible binding pockets .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • Metabolic Stability:
    • Liver Microsomal Assays: Monitor degradation rates using rat/human liver microsomes (e.g., t₁/₂ calculations) .
  • Membrane Permeability:
    • Caco-2 Cell Monolayers: Measure apparent permeability (Papp) to predict intestinal absorption .
  • Plasma Protein Binding:
    • Ultrafiltration Methods: Quantify free fraction using equilibrium dialysis .

Q. How can researchers address discrepancies in spectral data during structural characterization?

Methodological Answer:

  • Spectral Reconciliation Protocol:
    • 2D NMR (COSY, NOESY): Resolve overlapping signals in aromatic regions .
    • Isotopic Labeling: Use 13C-labeled precursors to track carbon connectivity in ambiguous cases .
    • Control Experiments: Repeat synthesis with minor substituent variations to isolate spectral contributions .

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